4-Cyclohexyl-4-ethylhexan-1-amine
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Overview
Description
4-Cyclohexyl-4-ethylhexan-1-amine is an organic compound with the molecular formula C14H29N and a molecular weight of 211.39 g/mol . It is a member of the amine family, characterized by the presence of an amino group attached to a cyclohexyl and an ethyl group on a hexane backbone. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-4-ethylhexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 4-ethylhexan-1-one, followed by reductive amination using ammonia or an amine source . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-4-ethylhexan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted amines
Scientific Research Applications
4-Cyclohexyl-4-ethylhexan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-4-ethylhexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
4-Cyclohexyl-4-ethylhexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with a cyclohexyl group attached to an amino group.
4-Ethylhexan-1-amine: An amine with an ethylhexyl group attached to an amino group.
Cyclohexylmethylamine: An amine with a cyclohexylmethyl group attached to an amino group.
Uniqueness
This compound is unique due to its specific structure, which combines both cyclohexyl and ethylhexyl groups. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H29N |
---|---|
Molecular Weight |
211.39 g/mol |
IUPAC Name |
4-cyclohexyl-4-ethylhexan-1-amine |
InChI |
InChI=1S/C14H29N/c1-3-14(4-2,11-8-12-15)13-9-6-5-7-10-13/h13H,3-12,15H2,1-2H3 |
InChI Key |
FKNXEEWKBLCPDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCN)C1CCCCC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.